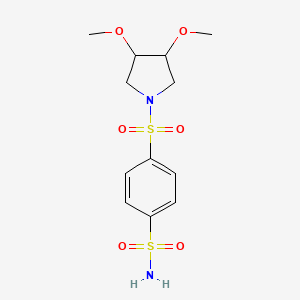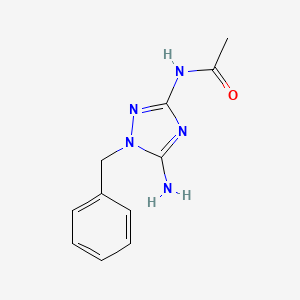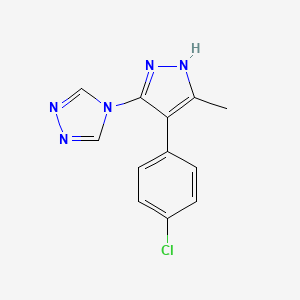![molecular formula C12H3Br5O B12895525 1,2,3,4,9-Pentabromodibenzo[b,d]furan CAS No. 617707-96-7](/img/structure/B12895525.png)
1,2,3,4,9-Pentabromodibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,9-Pentabromodibenzo[b,d]furan is a brominated derivative of dibenzofuran, a polycyclic aromatic compound. This compound is of significant interest due to its potential applications in various fields, including environmental science, chemistry, and materials science. The presence of multiple bromine atoms in its structure imparts unique chemical properties, making it a subject of extensive research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,9-Pentabromodibenzo[b,d]furan typically involves the bromination of dibenzofuran. This can be achieved through various methods, including:
Direct Bromination: Dibenzofuran is treated with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Photochemical Bromination: Dibenzofuran is exposed to bromine under UV light, promoting the formation of brominated derivatives. This method allows for better control over the degree of bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors provide better control over reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly brominating agents and catalysts is also explored to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,9-Pentabromodibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide, potassium tert-butoxide, and organolithium compounds.
Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states. Reagents such as potassium permanganate and chromium trioxide are commonly used.
Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives. Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various functionalized dibenzofurans, while oxidation and reduction reactions can lead to different oxidation states and degrees of bromination.
Applications De Recherche Scientifique
1,2,3,4,9-Pentabromodibenzo[b,d]furan has several scientific research applications, including:
Environmental Science: It is studied for its potential as a persistent organic pollutant and its impact on ecosystems.
Chemistry: The compound is used as a building block for synthesizing more complex molecules and materials.
Materials Science: Its unique properties make it a candidate for developing flame retardants and other advanced materials.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Mécanisme D'action
The mechanism of action of 1,2,3,4,9-Pentabromodibenzo[b,d]furan involves its interaction with various molecular targets and pathways. The presence of multiple bromine atoms enhances its reactivity and ability to form stable complexes with other molecules. This can lead to various biological effects, including enzyme inhibition and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
1,2,3,4,9-Pentabromodibenzo[b,d]furan can be compared with other brominated dibenzofurans, such as:
1,2,3,7,8-Pentabromodibenzo[b,d]furan: Similar in structure but with different bromination positions, leading to distinct chemical properties and reactivity.
2,3,4,7,8-Pentabromodibenzo[b,d]furan: Another brominated derivative with unique applications and properties.
The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Propriétés
Numéro CAS |
617707-96-7 |
|---|---|
Formule moléculaire |
C12H3Br5O |
Poids moléculaire |
562.7 g/mol |
Nom IUPAC |
1,2,3,4,9-pentabromodibenzofuran |
InChI |
InChI=1S/C12H3Br5O/c13-4-2-1-3-5-6(4)7-8(14)9(15)10(16)11(17)12(7)18-5/h1-3H |
Clé InChI |
MHLCCKXNFQIESY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)C3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


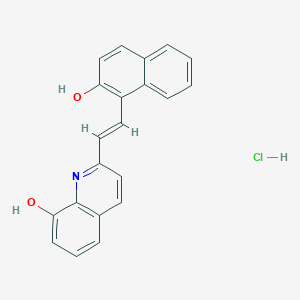
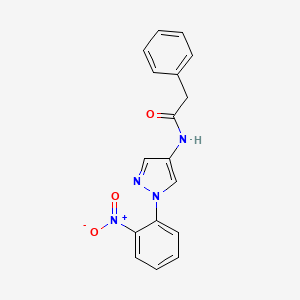
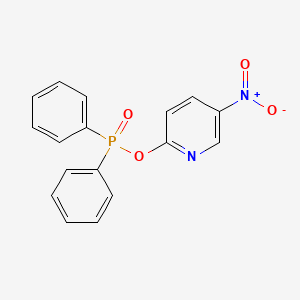
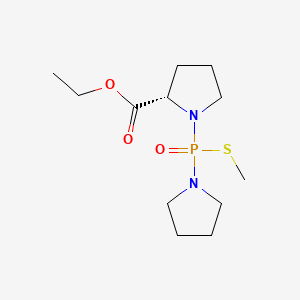
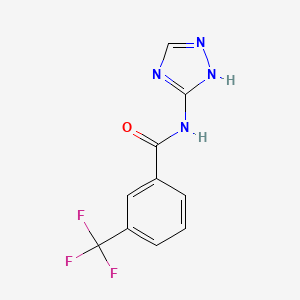
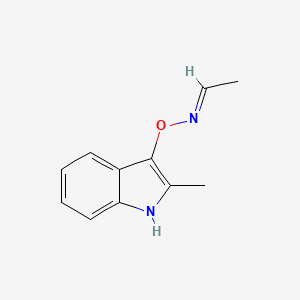
![5-Benzoxazolesulfonamide, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-N,N-dimethyl-](/img/structure/B12895468.png)
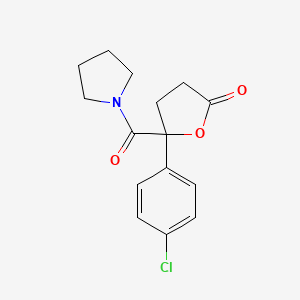
![2-Chloro-N,N-diethyl-6,7-diphenylimidazo[1,2-b][1,2,4]triazin-3-amine](/img/structure/B12895480.png)
![N-(2,5-Dichlorophenyl)-4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B12895482.png)
![1-(4-Bromophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]ethan-1-one](/img/structure/B12895493.png)
